2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole
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Overview
Description
2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperidine ring, and a fluorophenylsulfonyl group
Mechanism of Action
Target of Action
A similar compound was found to interact with human aldh3a1 , which suggests that this compound might also target similar proteins or enzymes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . The interaction of the compound with its potential targets and the resulting changes at the molecular level are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Fluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperidine ring with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole: Similar structure but with a chlorine atom instead of fluorine.
2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole imparts unique electronic properties, potentially enhancing its binding affinity to biological targets and its stability under various conditions.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c19-14-5-7-15(8-6-14)25(22,23)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVYSSXXUDXBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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